molecular formula C22H21N3O2S B14996928 N-(3,4-dimethylphenyl)-N-ethyl-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide

N-(3,4-dimethylphenyl)-N-ethyl-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide

Cat. No.: B14996928
M. Wt: 391.5 g/mol
InChI Key: MUBMDXBSXYZPHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyridothienopyrimidine carboxamide family, characterized by a fused tricyclic core (pyrido-thieno-pyrimidine) and a carboxamide side chain. While explicit biological data for this compound are absent in the provided evidence, its structural features suggest applications in medicinal chemistry, particularly as kinase inhibitors or antimicrobial agents, given the known activity of related analogs .

Properties

Molecular Formula

C22H21N3O2S

Molecular Weight

391.5 g/mol

IUPAC Name

N-(3,4-dimethylphenyl)-N-ethyl-10-methyl-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide

InChI

InChI=1S/C22H21N3O2S/c1-5-24(16-9-8-13(2)15(4)11-16)22(27)18-12-17-20(28-18)23-19-14(3)7-6-10-25(19)21(17)26/h6-12H,5H2,1-4H3

InChI Key

MUBMDXBSXYZPHV-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=CC(=C(C=C1)C)C)C(=O)C2=CC3=C(S2)N=C4C(=CC=CN4C3=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-N-ethyl-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide typically involves the cyclization of 3-amino-thiophene-2-carboxamides with various reagents. One common method involves heating thiophene-2-carboxamides in formic acid to afford thieno[3,2-d]pyrimidin-4-ones . Alternatively, the reaction of these carboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene can produce β-keto amides, which are then cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-N-ethyl-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol, toluene, and xylene .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of more highly conjugated systems, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s biological activity .

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-N-ethyl-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, such as cyclooxygenase (COX), which play a role in inflammation . Additionally, it may interact with DNA and proteins, leading to apoptosis in cancer cells .

Comparison with Similar Compounds

Data Table: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Core Structure
N-(3,4-dimethylphenyl)-N-ethyl-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide Not provided¹ ~452 (estimated) 3,4-dimethylphenyl, N-ethyl, 9-methyl Pyrido-thieno-pyrimidine
N-[2-(4-sulfamoylphenyl)ethyl]-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide C20H18N4O4S2 442.51 4-sulfamoylphenyl-ethyl, 9-methyl Pyrido-thieno-pyrimidine
Methyl 1-benzyl-4-oxo-pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylate C21H18N4O3 386.39 Benzyl, methyl ester Pyrido-pyrrolo-pyrimidine
3-Amino-5-methyl-4-oxo-N-phenyl-2-thioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide C15H14N4O2S2 354.43 Phenyl, thioxo, tetrahydro Thieno-pyrimidine (saturated)

¹Estimated based on structural similarity to .

Research Implications and Gaps

  • Activity Data: No direct biological data for the target compound are available in the evidence. Prioritize in vitro assays (e.g., kinase inhibition, antimicrobial screens) to compare with sulfamoyl () and pyrrolo () analogs.
  • Synthetic Optimization : Explore alternative solvents (e.g., DMF) or catalysts to improve yields for bulky carboxamide derivatives .

Biological Activity

N-(3,4-dimethylphenyl)-N-ethyl-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews the compound's synthesis, characterization, and biological effects based on diverse research findings.

The molecular formula of the compound is C23H24N4O2SC_{23}H_{24}N_{4}O_{2}S with a molecular weight of approximately 420.5 g/mol. Its structure features a thieno[2,3-d]pyrimidine core, which is known for various biological activities.

Antiviral Activity

Research indicates that derivatives of thieno[2,3-d]pyrimidine exhibit significant antiviral properties. For instance, compounds structurally similar to N-(3,4-dimethylphenyl)-N-ethyl-9-methyl-4-oxo have shown effectiveness against HIV strains. A study reported that certain derivatives had an EC50 value of around 10 nM against wild-type HIV and mutant strains resistant to common therapies .

Antibacterial Activity

The antibacterial properties of thieno[2,3-d]pyrimidine derivatives have also been explored. In vitro studies demonstrated that these compounds possess varying degrees of activity against Gram-positive and Gram-negative bacteria. For example, modifications in the side chains significantly influenced their antibacterial efficacy. Compounds with electron-withdrawing groups often showed reduced activity against certain bacterial strains .

Melanin Synthesis Modulation

Another interesting aspect of the biological activity of this compound class is their influence on melanin synthesis in murine B16 cells. A study found that specific thieno[2,3-d]pyrimidinones could increase melanin content significantly, suggesting potential applications in dermatology or cosmetic formulations aimed at pigmentation disorders .

Case Studies and Research Findings

Study Focus Key Findings
Study 1Antiviral ActivityDerivatives showed EC50 values as low as 10 nM against HIV strains.
Study 2Antibacterial ActivityCompounds exhibited varying effectiveness against Gram-positive and Gram-negative bacteria; structural modifications influenced activity levels.
Study 3Melanin SynthesisCertain derivatives increased melanin production in murine B16 cells by significant margins.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.